Oxophosphanyl
Description
Structure
2D Structure
Properties
CAS No. |
12640-86-7 |
|---|---|
Molecular Formula |
OP |
Molecular Weight |
46.973 g/mol |
InChI |
InChI=1S/OP/c1-2 |
InChI Key |
LFGREXWGYUGZLY-UHFFFAOYSA-N |
SMILES |
O=[P] |
Canonical SMILES |
O=[P] |
Origin of Product |
United States |
Intrinsic Electronic Structure and Bonding of the Oxophosphanyl Radical Po
Quantum Chemical Description of P-O Bonding Characteristics
The bond between phosphorus and oxygen in the PO radical is a subject of considerable theoretical and experimental investigation. researchgate.net Quantum chemical calculations, employing a variety of methods from Hartree-Fock to coupled-cluster and density functional theory, have been instrumental in characterizing this bond. researchgate.net These studies consistently describe the P-O bond as strong and polar.
The internuclear distance (re) of the ground electronic state (X²Π) of PO has been experimentally determined and theoretically calculated, with values converging around 1.476 Å. researchgate.netnist.gov This bond length is significantly shorter than a typical P-O single bond, suggesting a degree of multiple bond character. The vibrational frequency (ωe) of this state is approximately 1230 cm⁻¹, further indicating a strong, rigid bond. researchgate.netnist.gov
Theoretical analyses, such as the generalized valence bond (GVB) method, provide insight into the nature of the bonding. The GVB description points towards a double bond character, composed of a σ bond and a π bond. Additionally, the significant difference in electronegativity between phosphorus and oxygen atoms imparts a high degree of polarity to the bond, resulting in a notable dipole moment. researchgate.net
Table 1: Selected Spectroscopic and Bonding Parameters for the Ground State (X²Π) of the Oxophosphanyl Radical (PO)
| Parameter | Experimental Value | Theoretical Value | Reference |
| Internuclear Distance (re) | ~1.476 Å | ~1.476 Å | researchgate.netnist.gov |
| Vibrational Constant (ωe) | ~1230.64 cm⁻¹ | ~1221 cm⁻¹ | researchgate.netnist.gov |
| Rotational Constant (Be) | ~0.7328 cm⁻¹ | - | nist.gov |
| Dissociation Energy (D₀) | ≤ 6.161 eV | - | nist.gov |
Molecular Orbital Theory and Electronic Configuration Analysis of the this compound Radical
Molecular orbital (MO) theory offers a delocalized perspective of the electronic structure of the this compound radical. wikipedia.org The combination of the valence atomic orbitals of phosphorus (3s, 3p) and oxygen (2s, 2p) leads to the formation of a series of molecular orbitals with distinct energy levels and symmetries. ualberta.ca
The ground electronic configuration of the PO radical, which has a total of 11 valence electrons, can be represented as:
(σ_s)² (σ_s)² (σ_p)² (π_p)⁴ (π_p)¹**
This configuration indicates that the highest occupied molecular orbital (HOMO) is a singly occupied antibonding π* orbital. libretexts.orgmasterorganicchemistry.com This single unpaired electron is what confers the radical character to the molecule. The π* orbital arises from the out-of-phase combination of the p orbitals of phosphorus and oxygen that are perpendicular to the internuclear axis. libretexts.org The presence of an electron in an antibonding orbital slightly weakens the P-O bond compared to a hypothetical triply bonded species. The bond order, calculated as half the difference between the number of electrons in bonding and antibonding orbitals, is 2.5, which aligns with the observed short bond length and high vibrational frequency.
The ground state of the PO radical is designated by the term symbol ²Π . nist.gov The superscript '2' indicates a doublet state (2S+1, where S=1/2 for a single unpaired electron), and the Greek letter 'Π' signifies that the total orbital angular momentum along the internuclear axis (Λ) is 1, arising from the unpaired electron in a π orbital. rsc.org
Table 2: Molecular Orbital Configuration of the this compound Radical (PO)
| Molecular Orbital | Occupancy | Character |
| σ_s | 2 | Bonding |
| σ_s | 2 | Antibonding |
| σ_p | 2 | Bonding |
| π_p | 4 | Bonding |
| π_p | 1 | Antibonding (SOMO) |
| σ_p* | 0 | Antibonding (LUMO) |
Radical Character and Spin States in this compound Systems
The defining feature of the this compound radical is its open-shell nature, stemming from the single unpaired electron in the π* molecular orbital. libretexts.orglibretexts.org This unpaired electron is the source of its radical character and paramagnetism. The distribution of this unpaired electron's spin density is a key factor in determining the radical's reactivity and spectroscopic properties, such as its electron paramagnetic resonance (EPR) spectrum.
Computational studies focusing on spin density distribution reveal that the unpaired electron is not exclusively localized on a single atom but is delocalized across both the phosphorus and oxygen atoms. csic.es However, due to the higher electronegativity of oxygen, a significant portion of the spin density is expected to reside on the phosphorus atom. The precise distribution can be influenced by the molecular environment and interactions.
The ground state of the PO radical is a doublet state (S=1/2), as dictated by the presence of one unpaired electron. arxiv.org Excitation of this electron to higher energy orbitals can lead to other electronic states, including quartet states (S=3/2) where three electrons are unpaired in different orbitals. For instance, theoretical calculations have explored excited states such as the b ⁴Σ⁻ state. nist.gov The transition between different spin states, such as from a doublet to a quartet state, is a critical aspect of the photochemistry and reactivity of radical species. rsc.org The energy difference between these spin states and the probability of intersystem crossing are important parameters that can be investigated through advanced computational methods. rsc.org
Reactivity Profiles and Mechanistic Investigations of Oxophosphanyl Compounds
Fundamental Reaction Pathways of the Oxophosphanyl Radical
The this compound radical, more commonly known as phosphorus monoxide (PO), is a transient inorganic compound with the molecular formula PO. wikipedia.org Its electronic structure is characterized by a phosphorus-oxygen double bond and an unpaired valence electron on the phosphorus atom, making it a free radical. wikipedia.org This radical nature renders it highly reactive and generally unstable compared to more oxidized phosphorus oxides. wikipedia.org The bond order is approximately 1.8, with a dissociation energy of 6.4 eV and a bond length of 1.476 Å. wikipedia.org
The reactivity of the this compound radical is central to several chemical phenomena, most notably the chemiluminescence observed during the combustion of phosphines and the phosphorescence of white phosphorus. wikipedia.orgnih.gov Its fundamental reaction pathways are dominated by oxidation and radical-radical interactions.
Key reaction pathways include:
Oxidation: In the presence of oxygen, the this compound radical is readily oxidized. This process is a key step in the glow of oxidizing white phosphorus and can proceed via reactions with atomic or molecular oxygen. wikipedia.org
PO + O• → PO₂
PO + O₂ → PO₂ + O•
Radical Association: The PO radical can associate with other radical species. For instance, its interaction with the hydroxyl radical (•OH) is a critical process in the combustion of phosphines. nih.gov This association yields metaphosphorous acid (HOPO). nih.gov Recent studies using matrix isolation techniques have identified the formation of a transient hydroxyl radical complex (•OH···OP•) from the photolysis of cis-HOPO, which provides insight into the initial stages of this radical-radical interaction. nih.govresearchgate.net This complex is bound by approximately -3.20 kcal mol⁻¹ and can reform into HOPO by overcoming a small energy barrier. nih.gov
While related to the broader class of phosphoranyl radicals (species with a tetravalent phosphorus center), the this compound radical's reactivity is distinct. General phosphoranyl radicals often undergo α- or β-scission, leading to fragmentation. acs.org In contrast, the primary documented pathways for the simple PO radical involve its rapid oxidation or association with other radicals in high-energy environments like flames and combustion processes. wikipedia.orgacs.org
| Property | Value |
| Chemical Formula | PO |
| Common Names | Phosphorus monoxide, this compound, Phosphoryl |
| P=O Bond Dissociation Energy | 6.4 eV |
| P=O Bond Length | 1.476 Å |
| IR Vibrational Frequency | 1220 cm⁻¹ |
| Table 1: Physicochemical Properties of the this compound Radical (PO). wikipedia.org |
Coordination Chemistry of this compound as a Ligand System
While the free PO radical can act as a ligand, the coordination chemistry of the this compound moiety is more extensively developed through ligands containing the phosphoryl group (P=O), primarily phosphine (B1218219) oxides (R₃PO). wikipedia.org These compounds act as hard Lewis bases, coordinating to metal centers almost exclusively through the phosphoryl oxygen atom. wikipedia.org
Ligand Design Principles and Denticity in this compound Complexes
The design of ligands incorporating the this compound group focuses on modulating the steric and electronic properties of the metal center for applications in catalysis and materials science. d-nb.infonih.gov The denticity—the number of donor atoms a ligand uses to bind to a central metal—can be precisely controlled. libretexts.org
Monodentate Ligands: Simple phosphine oxides, such as triphenylphosphine (B44618) oxide (Ph₃PO) or trimethylphosphine (B1194731) oxide (Me₃PO), function as monodentate ligands, binding through the lone oxygen atom. wikipedia.orgstaffs.ac.uk
Multidentate Ligands: More complex ligands are designed by incorporating the phosphine oxide group into a larger molecular framework that contains additional donor atoms. This creates multidentate ligands capable of forming stable chelate rings with a metal center. core.ac.ukbeilstein-journals.orgresearchgate.net Examples include ligands with both phosphine and phosphine oxide functionalities (P,O ligands) or those combining a phosphine oxide with nitrogen or other oxygen donors. d-nb.infowikipedia.orguef.fi
Hemilability: A key design principle is the concept of hemilability, particularly in ligands containing both a "hard" phosphine oxide donor and a "soft" phosphine donor. d-nb.infowikipedia.org The phosphine group typically forms a strong, covalent bond with the metal, while the phosphine oxide forms a weaker, more labile bond. wikipedia.orgrsc.org This allows the phosphine oxide to dissociate, opening a coordination site for a substrate during a catalytic cycle, and then re-coordinate, stabilizing the complex. d-nb.info Ligands like Ph₂P(CH₂)n P(O)Ph₂ are classic examples of this design. wikipedia.org
The denticity of these ligands is determined by the number and type of donor groups integrated into their structure. For example, a ligand like Ph(C₅H₅NOCH₂)₂PO can act as a tridentate ligand, coordinating through the phosphoryl oxygen and the two pyridine (B92270) N-oxide oxygens. staffs.ac.uk
| Ligand Type | Example | Denticity | Coordination Mode |
| Simple Phosphine Oxide | Triphenylphosphine oxide (Ph₃PO) | Monodentate | Binds via the phosphoryl oxygen. wikipedia.org |
| Hybrid P,O Ligand | Ph₂PCH₂P(O)Ph₂ | Bidentate | Forms a chelate ring via P and O atoms; often hemilabile. wikipedia.org |
| N,O-Functionalized Phosphine Oxide | Ph(C₅H₅NOCH₂)₂PO | Tridentate | Binds via the P=O oxygen and two N-oxide oxygens. staffs.ac.uk |
| Table 2: Denticity and Coordination of Representative this compound-Containing Ligands. |
Metal-Ligand Bonding Paradigms in this compound Coordination Environments
The bonding between a metal and an this compound-containing ligand is predominantly an electrostatic interaction between the hard Lewis acidic metal center and the hard Lewis basic phosphoryl oxygen. wikipedia.org
Upon coordination, the P=O bond typically lengthens slightly. For instance, the P-O bond in free triphenylphosphine oxide is 1.48 Å, while in the complex NiCl₂(OPPh₃)₂, it extends to 1.51 Å. wikipedia.org This elongation is consistent with the stabilization of the P⁺-O⁻ ionic resonance structure upon complexation, indicating a significant σ-donation from the oxygen lone pair to an empty metal orbital. wikipedia.org
This bonding paradigm contrasts sharply with that of phosphine ligands (PR₃). Phosphines are σ-donors but also act as π-acceptor ligands, accepting electron density from filled metal d-orbitals into the P-C σ* antibonding orbitals. libretexts.orglibretexts.org Phosphine oxides, however, are considered very poor π-acceptors. Their interaction is dominated by the strong σ-donation from the highly polarized P=O bond. wikipedia.orgstaffs.ac.uk
In the rare case of the diatomic PO radical acting as a ligand, bonding is proposed to be different, with the phosphorus atom forming a direct, strong bond to the metal, sometimes described as having triple bond character. wikipedia.org However, for the vast majority of this compound complexes derived from phosphine oxides, the coordination is through the oxygen, and the metal-ligand bond is best described as a dative σ-bond.
Supramolecular Architectures and Intermolecular Interactions in this compound Complexes
The strong hydrogen bond accepting capability of the phosphoryl oxygen is a dominant factor in the formation of supramolecular architectures in the solid state. nih.govhomkat.nl Metal complexes featuring this compound-containing ligands often self-assemble into extended one-, two-, or three-dimensional networks through a variety of non-covalent intermolecular interactions. researchgate.netresearchgate.net
Key interactions driving supramolecular assembly include:
Hydrogen Bonding: The P=O group is an excellent hydrogen bond acceptor. In complexes containing ligands with O-H or N-H groups, or when co-crystallized with protic solvents, strong O-H···O=P or N-H···O=P hydrogen bonds are formed. nih.govresearchgate.net These interactions can link individual complex units into chains or sheets. researchgate.net
Weak C-H···O Interactions: In the absence of strong hydrogen bond donors, weaker C-H···O interactions between the phosphoryl oxygen and C-H groups on adjacent ligands become significant in directing the crystal packing. researchgate.net
Axial Coordination: In some porphyrin-based systems, the phosphoryl group of one complex can coordinate directly to the metal center of an adjacent complex, leading to the formation of cofacial dimers or one-dimensional polymeric chains. researchgate.net
The interplay of these interactions dictates the final crystal packing. For example, analysis of metal complexes of 5,15-bis(diethoxyphosphoryl)-10,20-diphenylporphyrin reveals that a combination of C-H···O, C-H···π, and π-π interactions are essential for the formation of the observed structural motifs. researchgate.net Similarly, supramolecular catalysts have been designed where hydrogen bonding between a phosphine oxide on one ligand and a urea (B33335) or hydroxyl group on another ligand or substrate is crucial for catalytic activity and selectivity. nih.govhomkat.nl
Advanced Mechanistic Studies of Reactions Involving this compound Moieties
The this compound group, particularly in the form of a phosphine oxide, plays a significant role in directing the outcome of various advanced organic reactions. Its strong electron-withdrawing nature and steric bulk influence the mechanisms of intramolecular cyclizations and eliminations.
Intramolecular Cyclization and Elimination Reaction Mechanisms
Intramolecular Cyclization: Intramolecular cyclization reactions involving phosphine oxides are a powerful strategy for synthesizing phosphorus-containing heterocycles. acs.org These reactions can proceed through various mechanisms, including radical and metal-catalyzed pathways.
Radical Cyclization: Phosphorus-centered radicals, generated from secondary phosphine oxides or related compounds, can add to tethered unsaturated bonds (alkenes, alkynes). mdpi.comoaepublish.com For example, primary phosphines with an alkenyl group, generated in situ, can undergo intramolecular cyclization to produce five- and six-membered cyclic phosphines. mdpi.com In more complex cascades, the addition of a phosphoryl radical to a vinyl azide (B81097) generates an iminyl radical, which then undergoes intramolecular homolytic aromatic substitution to form phenanthridines. oaepublish.com
Metal-Catalyzed Cyclization: Transition metals are widely used to catalyze the cyclization of substrates bearing phosphine oxide groups. Gold(I) catalysts can promote the intramolecular hydroarylation of dialkynyl(biaryl)phosphine oxides to yield benzo-fused phosphepine oxides. researchgate.net In some cases, the phosphine oxide group itself can migrate. A rhodium(III)-catalyzed cyclization of (2-azidostyryl)diphenylphosphine oxides involves a unique migration of the phosphine oxide group to construct 3-phosphinoylindoles. nih.gov
Elimination Reactions: The phosphoryl group [P(O)] is highly effective at stabilizing an adjacent carbanion (an α-carbanion). This property is exploited in elimination reactions to form alkenes.
A notable example is the synthesis of trivinylphosphine (B117729) oxide from tris[2-(phenylthio)ethyl]phosphine oxide. mathnet.ru The mechanism involves the following steps:
Deprotonation: A strong base (e.g., sodium amide) removes a proton from the carbon α to the phosphoryl group, generating a phosphoryl-stabilized carbanion. mathnet.ru
Elimination: This carbanion intermediate then undergoes elimination, expelling the benzene (B151609) thiolate anion as a leaving group to form a carbon-carbon double bond. mathnet.ru
Repetition: The process is repeated for the remaining two arms of the molecule to yield the final trivinylphosphine oxide product. mathnet.ru
This type of elimination, driven by the formation of a stabilized carbanion, is also a key feature in the final, irreversible step of the Wittig reaction, where the breakdown of the oxaphosphetane intermediate eliminates a stable phosphine oxide to form an alkene. masterorganicchemistry.com
| Reaction Type | Example | Key Mechanistic Feature | Product |
| Radical Cyclization | Phosphoryl radical + vinyl azide | Intramolecular homolytic aromatic substitution by an iminyl radical. oaepublish.com | Phosphorylated phenanthridine |
| Metal-Catalyzed Cyclization | Gold(I)-catalyzed hydroarylation of dialkynyl(biaryl)phosphine oxides | 7-endo-dig cyclization. researchgate.net | Benzo-fused phosphepine oxide |
| Elimination | Tris[2-(phenylthio)ethyl]phosphine oxide + NaNH₂ | Formation of a phosphoryl-stabilized α-carbanion followed by elimination of a thiolate anion. mathnet.ru | Trivinylphosphine oxide |
| Table 3: Mechanistic Pathways in Reactions of this compound Compounds. |
Substrate Activation and Bond Cleavage Reactions Mediated by this compound Centers
The this compound moiety, commonly encountered as the phosphoryl group (P=O) in phosphate (B84403) esters and related compounds, plays a pivotal role in mediating a variety of chemical transformations through substrate activation and bond cleavage. This reactivity is fundamental in both biological systems and synthetic chemistry.
In biological contexts, the transfer of a phosphoryl group from donors like adenosine (B11128) triphosphate (ATP) is a primary mechanism for activating substrates. libretexts.orglibretexts.org Enzymes known as kinases facilitate the transfer of the terminal (γ) phosphate group of ATP to a nucleophilic acceptor, such as an alcohol or a carboxylate group. libretexts.orglibretexts.org This phosphorylation event converts the acceptor molecule into a more reactive species, primed for subsequent reactions. For instance, the phosphorylation of glucose to glucose-6-phosphate is the initial, activating step in the glycolysis pathway. libretexts.org The energy for this activation is derived from the cleavage of the high-energy phosphoanhydride bond in ATP. scribd.com The mechanism often involves the nucleophilic attack of a hydroxyl group from the substrate onto the electrophilic γ-phosphorus of ATP, leading to the expulsion of adenosine diphosphate (B83284) (ADP). libretexts.org
The interaction between the phosphoryl group and the enzyme active site is crucial for catalysis. The binding of the negatively charged phosphoryl group can induce conformational changes in the enzyme, leading to a more catalytically competent state. researchgate.net In many enzymes, the phosphoryl group of the substrate provides a significant stabilization energy (on the order of 12 kcal·mol⁻¹) to the transition state. researchgate.net This stabilization is a key factor in the catalytic efficiency of enzymes like triosephosphate isomerase (TIM) and orotidine (B106555) 5'-phosphate decarboxylase (OMPDC). researchgate.net
Mechanistic studies on the cleavage of bonds connected to the phosphorus atom, such as P-O and P-N bonds, have provided detailed insights into the reactivity of this compound centers. The hydrolysis of these bonds can proceed through different pathways depending on the pH and the structure of the molecule. For example, the hydrolytic cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine, a phosphoramidate (B1195095) analog of a dinucleotide, demonstrates this complexity. Under acidic conditions (pH 2-6), the predominant reaction is the acid-catalyzed cleavage of the P-N bond. nih.govacs.org In contrast, under alkaline conditions (pH > 9), the reaction proceeds via a hydroxide (B78521) ion-catalyzed hydrolysis of the P-O5' bond. nih.govacs.org These reactions are proposed to involve pentacoordinated phosphorane-like intermediates or transition states, formed by the intramolecular nucleophilic attack of a neighboring 2'-hydroxyl group on the phosphorus atom. nih.govacs.org
The table below summarizes key bond cleavage reactions mediated by this compound centers, highlighting the reaction conditions and proposed mechanisms.
| Substrate Type | Bond Cleaved | Conditions/Catalyst | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Adenosine Triphosphate (ATP) | Pγ-O bond (phosphoanhydride) | Kinase enzymes, Mg2+ | Nucleophilic attack by substrate (e.g., alcohol) on γ-phosphorus. | libretexts.org |
| Diribonucleoside 3',5'-(3'-N-phosphoramidate) | P-N bond | Acidic (pH 2-6) | Acid-catalyzed, first-order in [H⁺]. | nih.govacs.org |
| Diribonucleoside 3',5'-(3'-N-phosphoramidate) | P-O5' bond | Alkaline (pH > 9) | Hydroxide ion-catalyzed, first-order in [OH⁻]. | nih.govacs.org |
| Phosphinite P-O Bond in a Diphosphinito Aniline Ligand | P-O bond | Ni(0) center | Oxidative addition at the metal center. | unc.edu |
In organometallic chemistry, terminal phosphinidene (B88843) complexes, which can be considered activated this compound precursors, exhibit unique reactivity. For example, they can react with carbon dioxide in a deoxygenation process, forming a highly strained oxaphosphiranone intermediate that subsequently extrudes carbon monoxide. um.es This highlights the high oxygen-transfer potential of these species. um.es Furthermore, the cleavage of P-O bonds in phosphinite ligands via oxidative addition to a metal center like nickel(0) represents another pathway for activating these otherwise stable bonds. unc.edu
Analysis of Nucleophilic and Electrophilic Reactivity of this compound
The this compound group exhibits a dualistic reactivity profile, functioning as both a nucleophile and an electrophile. This amphiphilic nature is a direct consequence of the polarized phosphorus-oxygen double bond (P=O). ttu.ee
Electrophilic Reactivity at the Phosphorus Atom
The phosphorus atom in an this compound group carries a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. ttu.ee This electrophilicity is the cornerstone of phosphoryl transfer reactions, which are fundamental to cellular metabolism and signaling. libretexts.orglibretexts.org The rate of nucleophilic substitution at the tetrahedral phosphorus atom is influenced by the nature of the substituents, the leaving group, and the attacking nucleophile. ttu.ee
The electrophilicity of the phosphorus center can be significantly enhanced by Lewis acids. In biological systems, magnesium ions (Mg²⁺) are almost universally found in the active sites of kinase enzymes. libretexts.orglibretexts.org The Mg²⁺ ion coordinates to the negatively charged oxygen atoms of the phosphate group, withdrawing electron density and making the phosphorus atom a better electrophile. libretexts.orglibretexts.org Without this metal ion interaction, the negatively charged oxygens would shield the phosphorus center, rendering it a poor electrophile. libretexts.org
Mechanistically, phosphoryl transfer reactions often proceed via a concerted, Sₙ2-like mechanism. The nucleophile attacks the phosphorus atom from the backside, opposite to the leaving group, proceeding through a trigonal bipyramidal pentacoordinate transition state. libretexts.orglibretexts.orgsapub.org This results in an inversion of the stereochemical configuration at the phosphorus center. libretexts.org Alternatively, some reactions may proceed through a stepwise mechanism involving a stable pentacoordinate intermediate. sapub.org
Terminal electrophilic phosphinidene complexes, which are cationic species, represent a class of compounds with a highly electrophilic P(I) center. These complexes readily undergo nucleophilic attack at the phosphorus atom by reagents such as phosphines and diphosphines, leading to the formation of new P-P bonds. rsc.orgacs.org
Nucleophilic Reactivity of the Phosphoryl Oxygen
The oxygen atom of the this compound group possesses lone pairs of electrons and a partial negative charge, rendering it nucleophilic. ttu.ee This nucleophilicity allows it to participate in various chemical reactions, including acting as a hydrogen bond acceptor, which is crucial for substrate positioning in enzyme active sites. ttu.ee
Direct evidence for the nucleophilic character of the phosphoryl oxygen comes from isotopic labeling studies. For example, the reaction of ¹⁸O-labeled phosphine oxides with phenyl isocyanate results in the transfer of the ¹⁸O atom to the isocyanate, demonstrating that the phosphoryl oxygen acts as the initial nucleophile. acs.org
The reactivity of nucleophiles towards the electrophilic phosphorus center has been extensively studied. "α-effect" nucleophiles, such as hydroperoxide (HOO⁻), exhibit significantly enhanced reactivity compared to normal oxygen nucleophiles of similar basicity (pKa). squarespace.com The table below compares the reactivity of various nucleophiles with a phosphorylated pyridine substrate, illustrating the enhanced reactivity of α-effect nucleophiles and fluoride.
| Nucleophile | pKa | Relative Rate Enhancement | Reference |
|---|---|---|---|
| "Normal" Oxygen Nucleophiles | Variable | Baseline | squarespace.com |
| Fluoride (F⁻) | 3.2 | 30-fold | squarespace.com |
| Acetohydroxamate | 9.4 | 160-fold | squarespace.com |
| Hydrogen Peroxide (as HOO⁻) | 11.6 | 600-fold | squarespace.com |
The enhanced reactivity of these nucleophiles is suggested to originate from a greater thermodynamic affinity for the phosphoryl group compared to a proton, which stabilizes the transition state. squarespace.com This indicates that the transition-state structure is influenced more by the reactivity of the nucleophile than by its basicity alone. squarespace.com
Advanced Spectroscopic and Structural Characterization of Oxophosphanyl Systems
Vibrational Spectroscopy (Infrared and Raman) for P-O Stretching Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. mdpi.com For oxophosphanyl systems, the P=O stretching vibration is a particularly informative spectroscopic marker.
The P=O stretching mode typically appears in a distinct region of the vibrational spectrum, generally between 900 and 1400 cm⁻¹. The exact frequency is sensitive to the electronic and steric nature of the substituents on the phosphorus atom, as well as intermolecular interactions such as hydrogen bonding. Asymmetric stretching vibrations generally occur at higher frequencies than symmetric stretching vibrations. williams.edu
In the context of phosphate (B84403) minerals, for instance, Raman spectroscopy can reveal the presence of different phosphate units and their symmetries within the crystal lattice. scispace.comresearchgate.net For example, the Raman spectrum of whiteite shows a dominant, sharp band at 972 cm⁻¹, assigned to the PO₄³⁻ symmetric stretching vibration, with shoulder bands and other low-intensity bands at higher wavenumbers corresponding to antisymmetric stretching modes. scispace.com The number of these antisymmetric stretching bands can indicate a reduction in the symmetry of the phosphate anion within the crystal structure. scispace.com
Similarly, in organophosphorus compounds like the diethyl phosphate anion, both symmetric and antisymmetric phosphodiester stretching modes are highly sensitive to the conformation of the molecule, specifically the torsion angles of the P-O and C-O bonds. core.ac.uk This sensitivity makes vibrational spectroscopy a valuable tool for conformational analysis.
Interactive Table: Vibrational Frequencies of P-O Stretching Modes in Various Compounds
| Compound/Mineral | Technique | Symmetric Stretch (cm⁻¹) | Antisymmetric Stretch (cm⁻¹) | Reference |
| Whiteite | Raman | 972 | 1076, 1173 | scispace.com |
| Baricite | Raman | 953 | 1057 | researchgate.net |
| Bobierrite | Raman | 951 | 1072, 998, 909 | researchgate.net |
| Diethyl Phosphate Anion | Raman/IR | Varies with conformation | Varies with conformation | core.ac.uk |
| Di-t-butyl nitroxide | EPR | N/A | N/A | nih.gov |
Electronic Spectroscopy (UV-Visible and Fluorescence) of this compound Species
Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and transitions within a molecule. adpcollege.ac.inlibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy ground state to a higher energy excited state. adpcollege.ac.in The wavelength of light absorbed is characteristic of the energy difference between these electronic states.
For this compound compounds, the electronic transitions often involve the non-bonding electrons on the oxygen atom (n electrons) and the π-electrons of the P=O double bond. The energy of these transitions, and thus the position of the absorption bands, is influenced by the substituents on the phosphorus atom and the solvent environment. adpcollege.ac.in
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state as it returns to the ground state, can provide additional information. libretexts.orgnepjol.info The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and shifted to longer wavelengths (a phenomenon known as the Stokes shift). nepjol.info The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, can be sensitive to the molecular environment and conformation.
In some cases, electronic spectroscopy can be used to study the photodynamics of this compound-containing molecules. For example, in thioxophosphane (HPS), a related species, theoretical studies have shown that absorption of visible light can lead to population of an excited state that may induce isomerization. nih.gov While this is a thioxo- compound, similar principles of electronic excitation and subsequent dynamics can apply to this compound systems.
Magnetic Resonance Techniques (Nuclear Magnetic Resonance and Electron Paramagnetic Resonance)
Magnetic resonance techniques are indispensable for elucidating the structure and dynamics of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and three-dimensional structure of molecules in solution and the solid state. For this compound compounds, ³¹P NMR is particularly valuable. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including the nature of the substituents and the coordination number. This allows for the differentiation of various phosphorus-containing species in a mixture. Furthermore, coupling between the phosphorus nucleus and other nearby nuclei (e.g., ¹H, ¹³C) provides information about through-bond connectivity.
Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. ethz.chbruker.com While most stable this compound compounds are diamagnetic and thus EPR-silent, the technique becomes crucial when studying radical reactions involving organophosphorus compounds or in systems where the this compound group is coordinated to a paramagnetic metal center. wiley-vch.de Hyperfine interactions between the unpaired electron and the phosphorus nucleus (³¹P, I=1/2) can provide detailed information about the electronic structure and the delocalization of the unpaired electron onto the phosphorus atom. du.ac.in
X-ray Diffraction Crystallography for Molecular and Supramolecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govazolifesciences.com
For this compound compounds, X-ray crystallography provides unambiguous information about:
Molecular Geometry: Precise bond lengths and angles of the P=O group and the surrounding substituents. This data is crucial for understanding bonding and steric effects.
Supramolecular Structure: The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonds and van der Waals forces. This is particularly important for understanding the properties of materials in the solid state.
The structural information obtained from X-ray crystallography serves as a benchmark for validating and refining computational models and for interpreting data from other spectroscopic techniques. libretexts.org
High-Resolution Mass Spectrometry for Compound Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.comazolifesciences.com This capability is invaluable for the identification of unknown this compound compounds and for confirming the identity of newly synthesized molecules. nih.gov
In addition to providing the molecular weight, mass spectrometry can also be used to study the fragmentation patterns of ions. By inducing fragmentation of the molecular ion, a series of fragment ions are produced. The masses of these fragments provide information about the structure of the original molecule, as weaker bonds are more likely to break. For this compound compounds, fragmentation pathways often involve the loss of substituents from the phosphorus atom or cleavage of the P-O bond. Analyzing these fragmentation patterns can help to elucidate the structure of complex organophosphorus molecules.
Interactive Table: Comparison of Low-Resolution and High-Resolution Mass Spectrometry
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) | Reference |
| Mass Measurement | Nominal mass (integer) | Exact mass (to several decimal places) | chromatographyonline.com |
| Compound Identification | Can lead to false positives for isobaric compounds | Can distinguish between compounds with the same nominal mass but different elemental formulas | bioanalysis-zone.comnih.gov |
| Application | Routine screening, quantification | Structure elucidation, identification of unknowns, metabolomics | azolifesciences.comnih.gov |
Theoretical and Computational Chemistry of Oxophosphanyl Systems
Application of Quantum Chemical Methods for Electronic Structure and Energetics
Quantum chemical methods are crucial for characterizing the fundamental electronic structure and energetics of the oxophosphanyl system. High-level computational approaches, including coupled-cluster (CC) methods and composite procedures like G3 theory and Complete Basis Set (CBS) models, have been extensively applied to elucidate the properties of this compound (HPO) and its less stable isomer, hydroxophosphinidene (POH). researchgate.netresearchgate.net
A primary focus of these studies has been the relative stability of the HPO and POH isomers. Calculations consistently show that HPO is the more stable species. researchgate.netresearchgate.net The ground electronic state for HPO is a singlet (¹A'), whereas for POH, while it has a singlet state, its triplet state (³A") is predicted to be the ground state, lying significantly lower in energy than the singlet. researchgate.netmdpi.com The energy difference between the singlet HPO and singlet POH isomers is a key energetic parameter that has been calculated using various methods, as detailed in the table below.
| Computational Method | Isomerization Energy (HPO → POH) (kcal/mol) |
|---|---|
| Coupled Cluster (cc-pVXZ/aug-cc-pVXZ) | 34.2 |
| HEAT-like approach | ~23.7 (99 kJ/mol) |
| fc-CCSD(T)/aug-cc-pVQZ | ~24.6 (103 kJ/mol) |
Other important energetic properties have also been computationally determined. For instance, the dissociation of HPO into a hydrogen atom (H) and a phosphinoyl radical (PO) is calculated to require 65.5 kcal/mol. researchgate.net The ionization potential of HPO has been computed to be approximately 237.3 kcal/mol, and its electron affinity is around 22.5 kcal/mol. researchgate.netresearchgate.net These computational data provide a foundational understanding of the stability and electronic nature of the this compound molecule.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of activation barriers. ims.ac.jpmdpi.com This provides a molecular-level understanding of reaction mechanisms that are often inaccessible through experimental means alone. ims.ac.jp
A key reaction pathway studied computationally is the isomerization of singlet this compound (HPO) to singlet hydroxophosphinidene (POH). Theoretical calculations have located the transition state for this unimolecular reaction and estimated the energy barrier. The barrier for the HPO to POH isomerization on the singlet surface is calculated to be high, around 64.7 kcal/mol. researchgate.net This suggests that the isomerization competes with the dissociation of HPO into H + PO. researchgate.net Such calculations often employ methods like the Nudged Elastic Band (NEB) or transition-state theory (TST) to locate the saddle point on the potential energy surface that represents the transition state. ims.ac.jpquantumatk.com
Computational studies also explore formation pathways. For example, the reaction of the phosphinidene (B88843) radical (PH₂) with molecular oxygen (O₂) has been investigated using Gaussian-2 theory as a potential route to phosphorus-oxygen species. acs.org These calculations trace the energy profile of the reaction, identifying intermediates and transition states, such as the one leading from H₂POO to PH₂O + O, which was found to have a significant energy barrier. acs.org By comparing the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction mechanisms. mdpi.comnih.gov
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, which is particularly valuable for identifying transient species like this compound in experimental settings such as gas-phase or matrix isolation studies. wikipedia.orgfrontiersin.org
Vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, are a commonly calculated property. ccl.net By computing the harmonic frequencies from the second derivatives of the energy, and sometimes applying anharmonic corrections, theoretical spectra can be generated to compare with experimental results. arxiv.orguni-goettingen.de For HPO and its isomer POH, vibrational frequencies have been calculated using methods like Density Functional Theory (DFT) with the B3LYP functional and coupled-cluster theory. researchgate.net These calculations are fundamental for assigning experimentally observed spectral bands to specific molecular vibrations. ethz.ch
Rotational constants are another critical set of parameters, essential for interpreting microwave spectra and making definitive structural assignments. mdpi.com High-level ab initio calculations, such as those using coupled-cluster methods with large basis sets, can predict rotational constants with high accuracy, often within a fraction of a percent of experimental values. researchgate.netmdpi.com The table below presents computationally predicted spectroscopic constants for the ground singlet state of HPO.
| Parameter | Computed Value | Method |
|---|---|---|
| Vibrational Freq. (ν1, P-H stretch) | 2238.1 cm⁻¹ | CCSD(T) |
| Vibrational Freq. (ν2, H-P-O bend) | 1004.9 cm⁻¹ | CCSD(T) |
| Vibrational Freq. (ν3, P-O stretch) | 1227.4 cm⁻¹ | CCSD(T) |
| Rotational Constant (A) | 278783.5 MHz | CCSD(T) |
| Rotational Constant (B) | 27653.2 MHz | CCSD(T) |
| Rotational Constant (C) | 25121.7 MHz | CCSD(T) |
Beyond vibrational and rotational spectroscopy, computational methods can also predict other properties like NMR chemical shifts and electronic excitation energies, further aiding in the comprehensive characterization of this compound systems. researchgate.netarxiv.org
Simulations of Intermolecular Interactions and Self-Assembly in this compound Derivatives
While this compound itself is too reactive for extensive studies on self-assembly, computational simulations of its more stable organophosphorus derivatives provide insight into the governing intermolecular interactions. acs.orgacs.org Molecular dynamics (MD) simulations and quantum chemical calculations are used to explore how these molecules interact and organize into larger structures. researchgate.netnih.gov
Key intermolecular forces in organophosphorus systems include hydrogen bonding and van der Waals interactions. researchgate.net For instance, in derivatives where the hydrogen on phosphorus is substituted, C–H···π interactions can play a significant role in stabilizing molecular assemblies. rsc.orgrsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, revealing the nature of the binding. mdpi.com
Simulations can model the dimerization or aggregation of organophosphorus compounds, predicting the geometry and stability of the resulting supramolecular structures. nih.gov For example, studies on related systems have used MD simulations to investigate the self-assembly of peptides that bind to organophosphorus agents, demonstrating how computational approaches can elucidate the mechanisms behind the formation of complex nanostructures. researchgate.net These simulations, which can span from classical force-field-based MD to quantum mechanical methods, are vital for designing new materials and understanding biological processes involving organophosphorus compounds. acs.orgnih.gov
Advanced Applications in Chemical Sciences
Utilization in Catalysis and Reaction Engineering
The oxophosphanyl group is integral to a variety of catalytic systems, where it can function either as part of a ligand coordinating to a metal center or as a key component of an organocatalyst. These catalysts are pivotal in numerous chemical transformations, driving reactions with high efficiency and selectivity.
Secondary phosphine (B1218219) oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids, are versatile ligands in homogeneous catalysis. rsc.org While the pentavalent oxide form is air-stable, coordination to a metal can shift the equilibrium towards the trivalent phosphinous acid form, which then acts as a traditional phosphine ligand. rsc.org This unique characteristic allows for their application in a wide range of transition metal-catalyzed reactions.
One of the most significant applications of this compound-containing ligands is in palladium-catalyzed cross-coupling reactions. For instance, triphenylphosphine (B44618) oxide has been demonstrated to be an effective stabilizing ligand in the Suzuki-Miyaura cross-coupling of aryl bromides with potassium aryldimethylsilanolates, leading to the synthesis of unsymmetrical biaryls with good yields and short reaction times. nih.gov Air-stable secondary phosphine oxide or chloride pre-ligands have also proven effective in challenging Kumada-Corriu cross-couplings of unactivated alkyl chlorides. organic-chemistry.orgacs.org These ligands facilitate the formation of C(sp²)–C(sp³) bonds and are compatible with various functional groups. organic-chemistry.org
The development of novel (pre)ligands, such as N-arylpyrrole and N-arylindole derivatives containing the phosphine oxide group, has led to superior catalytic performance in cross-coupling reactions compared to traditional ligands. organic-chemistry.org These air-stable secondary phosphine chlorides have enabled high-yielding cross-couplings, outperforming tertiary phosphines in certain cases. organic-chemistry.org
| Catalytic Reaction | This compound-Containing Ligand/Catalyst | Key Findings | Reference |
| Suzuki-Miyaura Coupling | Triphenylphosphine oxide | Stabilizes palladium catalyst, enabling efficient synthesis of unsymmetrical biaryls. nih.gov | nih.gov |
| Kumada-Corriu Coupling | Air-stable secondary phosphine oxides/chlorides | Effective for cross-coupling of unactivated alkyl chlorides bearing β-hydrogens. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |
| Heck Reaction | Palladium nanoparticles on phosphine oxide-decorated MWCNTs | Efficient heterogeneous catalysis with easy catalyst separation and recycling. mdpi.com | mdpi.com |
| Wittig Reaction | Phosphine oxide on multiwalled carbon nanotubes (MWCNTs) | Heterogeneous organocatalysis allowing for straightforward product purification. mdpi.com | mdpi.com |
The this compound group is also a key feature in the design of heterogeneous catalysts and organocatalysts. Anchoring phosphine oxide derivatives onto solid supports like multiwalled carbon nanotubes (MWCNTs) creates robust and recyclable catalytic systems. mdpi.com These materials have been successfully employed in various organic transformations, including Wittig reactions, Mitsunobu reactions, and Staudinger ligations. mdpi.com The high surface area of MWCNTs allows for a significant loading of the phosphine oxide groups, and the heterogeneous nature of the catalyst simplifies product purification and catalyst recycling. mdpi.com
Furthermore, phosphine oxides themselves can act as pre-catalysts in organocatalytic reactions. For example, in a catalytic version of the Wittig reaction, a phosphine oxide is used in the presence of a silane (B1218182) reducing agent to generate the active phosphine species in situ. mdpi.comru.nl This approach avoids the stoichiometric use of phosphine reagents and the generation of phosphine oxide as a waste product. ru.nl
The field of organophosphorus catalysis is expanding, with strategies being developed to regenerate the active phosphorus reagent in situ, thus bypassing the issue of phosphine oxide waste. ru.nl These methods often involve the reduction of the phosphine oxide formed during the catalytic cycle. ru.nl
Integration in Advanced Materials Science and Functional Composites
The incorporation of the this compound moiety into polymers and composite materials imparts a range of desirable properties, including enhanced thermal stability, flame retardancy, and specific electronic functionalities.
Polymers containing the phosphine oxide group are synthesized for a variety of high-performance applications. The P-C bonds in these polymers are generally more stable to hydrolysis than the P-O-C bonds found in polyphosphoesters, making them suitable for applications where hydrolytic stability is crucial. rsc.org
Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a common technique used to synthesize well-defined phosphine oxide-containing polymers. acs.org For instance, an alkali-soluble polymer with bis(hydroxymethyl)phosphine oxide pendant groups has been prepared via RAFT polymerization, serving as a precursor for further functionalization. acs.org
A significant application of these polymers is in the development of fire-retardant materials. nih.govdntb.gov.ua The incorporation of phosphine oxide moieties into polymer backbones, such as in poly(pyridinium salt)s, leads to materials with high glass transition temperatures and high char yields, which are indicative of excellent fire-retardant properties. nih.govdntb.gov.ua These polymers are being explored for use in coatings, structural components for vehicles and aircraft, and electronic components. nih.govdntb.gov.ua
| Polymer Type | Monomer(s) | Key Properties/Applications | Reference |
| Poly(pyridinium salt)s | Bispyrylium salt, Phosphine oxide containing diamine | High thermal stability, excellent fire retardancy, processability. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
| Imide/Arylene Ether Copolymers | Anhydride-terminated poly(amide acids), Amine-terminated polyarylene ethers with phosphine oxide | Oxygen plasma resistance, high tensile strength, suitable for aerospace coatings. osti.gov | osti.gov |
| Poly(ester-imide)s | N,N'-(3,3'-diphenylphenyl phosphine oxide) bistrimellitimide diacid chloride, Aromatic diols | Good thermal stability, high char yields, flame retardancy. tubitak.gov.tr | tubitak.gov.tr |
| Porous Organic Polymers (POPs) | Phosphine monomers, Benzene (B151609) linkers | High surface area, used to support metal catalysts for applications like hydrogen evolution. nih.govacs.org | nih.govacs.org |
| Hyperbranched Poly(urethane-phosphine oxide) | 4,4'-diphenylmethane diisocyanate, Trihydroxymethylphosphine oxide | Modifier for epoxy resins, improving flame retardancy and mechanical properties. cnrs.fr | cnrs.fr |
The this compound group is also integrated into functional composites to achieve specific performance characteristics. For example, phosphine oxide-functionalized pyrenes have been developed as efficient blue light-emitting multifunctional materials for organic light-emitting diodes (OLEDs). rsc.org The phosphine oxide moiety in these molecules contributes to their electron-transporting properties. rsc.org
In the realm of dental materials, experimental resin composites containing phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) as a photoinitiator have been investigated. mdpi.comnih.gov These composites have shown promising mechanical properties, such as high hardness values. mdpi.com
Furthermore, porous organic polymers (POPs) containing phosphine oxide groups have been fabricated to serve as versatile platforms for supporting catalytic centers. nih.gov These POPs can be loaded with transition metals, such as cobalt(II), to create hybrid materials that are active as catalysts for the hydrogen evolution reaction (HER). nih.gov
Imide/arylene ether copolymers containing phosphine oxide units have been synthesized and show significant resistance to oxygen plasma, making them suitable for applications in low Earth orbit as coatings and films. osti.gov These materials also exhibit excellent thermal and mechanical properties. osti.gov
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies for Challenging Oxophosphanyl Derivatives
The synthesis of complex molecules containing the this compound group often presents significant challenges. However, recent advancements in synthetic organic chemistry are providing new tools to overcome these hurdles. Modern methodologies are increasingly focused on efficiency, sustainability, and the ability to construct intricate molecular architectures.
Green chemistry principles are being integrated into synthetic protocols. mdpi.com Techniques such as microwave-assisted synthesis and mechanochemistry (solvent-free reactions in a ball mill) are proving effective for creating heterocyclic derivatives, and these methods are being adapted for organophosphorus compounds. mdpi.commdpi.com For instance, microwave irradiation can accelerate reactions and increase yields compared to conventional heating, making it a valuable tool for synthesizing this compound derivatives that might otherwise be difficult to obtain. mdpi.com Similarly, high-energy ball milling offers a solvent-free alternative for peptide synthesis and the creation of 4-oxo-tetrahydroindoles, methodologies that hold promise for constructing phosphorus-containing analogues. mdpi.com
Researchers are also developing one-pot procedures and utilizing novel catalytic systems to streamline synthetic pathways. A one-pot synthesis for 3,5-disubstituted-1,2,4-oxadiazoles using a superbase medium (NaOH/DMSO) at room temperature exemplifies this trend, offering a template for phosphorus-related syntheses. nih.gov The use of visible-light photocatalysis, employing inexpensive natural reagents like riboflavin, is another emerging strategy for cyclization reactions that could be applied to form phosphorus heterocycles. researchgate.net Furthermore, the development of specific catalytic systems, such as a high-performance anionic stereogenic-at-cobalt(III) complex with Oxone, for enantioselective halocyclization of olefins showcases the move towards highly selective and complex molecular construction. researchgate.net
One notable example involves the fusion of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] mdpi.comCurrent time information in Bangalore, IN.mdpi.comtriazine with diethyl hydrogen phosphite (B83602), which yields an N-oxophosphonium intermediate, demonstrating a direct method for incorporating the phosphorus center. researchgate.net These innovative approaches are critical for accessing structurally diverse and challenging this compound derivatives that were previously inaccessible.
Table 1: Emerging Synthetic Methodologies and Their Potential for this compound Chemistry
| Methodology | Key Features | Example Application (Analogous) | Potential for this compound Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, higher yields. mdpi.com | Synthesis of chromene-based oxadiazole derivatives. mdpi.com | Efficient formation of P-C and P-heteroatom bonds; synthesis of phosphorus heterocycles. |
| Mechanochemistry (Ball Milling) | Solvent-free, energy-efficient, scalable. mdpi.com | Synthesis of 4-oxo-tetrahydroindoles and peptides. mdpi.com | Green synthesis of solid-state phosphine (B1218219) oxides and related compounds. |
| One-Pot Synthesis | Multiple reaction steps in a single vessel, reduced waste. nih.gov | Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov | Streamlined synthesis of functionalized this compound compounds without isolating intermediates. |
| Photoredox Catalysis | Uses light to drive reactions, mild conditions. researchgate.net | Riboflavin-photosensitized synthesis of benzothiazoles. researchgate.net | Light-induced phosphorylation and cyclization reactions to form novel P-containing scaffolds. |
| Novel Catalyst Systems | High selectivity and efficiency. researchgate.net | Cobalt-catalyzed enantioselective intramolecular halocyclization. researchgate.net | Asymmetric synthesis of chiral this compound derivatives. |
Exploration of Unconventional Reactivity and Transformation Pathways
Beyond traditional reactions, the exploration of unconventional reactivity is unlocking new potential for this compound compounds. Researchers are investigating novel bond activations, rearrangements, and catalytic cycles that deviate from established pathways.
Computational studies have been instrumental in predicting and understanding such unconventional transformations. For example, high-level theoretical calculations on P(V) azaphosphiridine oxides have detailed various ring-bond activation processes. nih.gov These studies predict that N-protonation leads to highly activated species that readily undergo P-N bond cleavage. nih.gov Remarkably, certain metal chlorides like TiCl₃ can selectively activate the C-N bond instead of the P-N bond, a finding that opens avenues for regioselective transformations. nih.gov The predicted ring-expanding rearrangement of P(V) azaphosphiridines to P(III) 1,3,2-chalcogena-azaphosphetidines for heavier chalcogenides further highlights the complex and often non-intuitive reactivity of these systems. nih.gov
Transmetalation reactions, which involve the transfer of ligands from one metal to another, are also being explored in novel contexts. nih.gov While central to many catalytic cross-coupling reactions, their application in organophosphorus chemistry could lead to new methods for functionalizing this compound compounds. nih.gov The concept of "trans-metal-trapping," where reactions between organolithium and organometallic compounds are halted to create mixed heteroatomic complexes, offers a strategy for creating unique this compound-metal structures with tailored reactivity. nih.gov
The study of reactive nitrogen species (RNS) and their reactions with organic compounds in water provides another parallel for future research. rsc.org The mechanisms by which RNS, such as nitrogen dioxide (˙NO₂), react with phenolic compounds could inspire investigations into the radical chemistry of this compound species, potentially leading to new pathways for functionalization or degradation. rsc.org
Advancements in Computational Methodologies for this compound System Prediction
Computational chemistry has become an indispensable tool for modern chemical research, providing deep insights that complement experimental work. mdpi.com For this compound systems, these methods are crucial for understanding electronic structure, predicting reactivity, and designing new molecules with desired properties. diva-portal.orgrsc.org
Advanced computational methods, including artificial intelligence (AI) and machine learning (ML), are being integrated with traditional quantum chemical calculations to accelerate discovery. nih.govresearchgate.net These approaches can analyze complex systems and make predictions based on available data, moving beyond the capabilities of human intuition alone. nih.gov For instance, the Artificial Force Induced Reaction (AFIR) method, a computational technique that applies virtual forces to systematically search for chemical reaction pathways, has been successfully used to discover a novel synthesis for an α,α-difluoroglycine derivative. hokudai.ac.jp This computer-assisted approach, which combines quantum calculations with experimental validation, could revolutionize how synthetic routes for complex this compound derivatives are designed. hokudai.ac.jp
High-level quantum mechanical calculations, such as CCSD(T) combined with density functional theory (DFT), are used to provide precise energetic and kinetic data for reactions involving this compound compounds. nih.gov These calculations can determine reaction barriers, strain energies, and the stability of various isomers, as demonstrated in the study of azaphosphiridine ring-opening reactions. nih.gov Furthermore, computational techniques are used to analyze bond strength through parameters like the electron density at bond critical points and Wiberg's bond index, offering a quantitative measure of bond activation in complex ring systems. nih.gov Ab initio molecular dynamics (AIMD) simulations can also be used to explore reaction dynamics, which is particularly important for reactions that may not follow traditional transition state theory, revealing how dynamic effects can influence product selectivity. escholarship.org
Table 2: Computational Approaches for the Study of this compound Systems
| Computational Method | Application | Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism investigation. escholarship.org | Electronic structure, reaction energies, transition state geometries. |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy energy calculations for key species. nih.gov | "Gold standard" benchmark energies for reaction kinetics and thermodynamics. |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction trajectories over time. escholarship.org | Understanding of dynamic effects, post-transition state bifurcations, and product selectivity. |
| Artificial Force Induced Reaction (AFIR) | Systematic search for novel reaction pathways. hokudai.ac.jp | Prediction of new synthetic routes and reaction mechanisms. |
| Machine Learning (ML) / AI | Pattern recognition, prediction from large datasets. nih.govenergy.gov | Accelerating catalyst discovery, predicting properties of new materials. |
Opportunities in Next-Generation Materials and Catalytic Processes
The unique electronic and structural properties of the this compound group make it a highly attractive component for the design of advanced materials and catalysts. ox.ac.uk Research in this area is rapidly expanding, with significant potential for impact in diverse fields from sustainable polymers to industrial chemical production.
In materials science, phosphorus-containing polymers are being developed for a wide range of applications. nih.gov These polymers can be designed to have specific functions, such as controlling biointerfacial phenomena or acting as bone-targeting agents in drug delivery systems. nih.gov The inclusion of the this compound moiety can enhance thermal stability, flame retardancy, and adhesion properties. There is growing interest in creating a circular plastics economy, and research into polymers with dynamic bonds and those derived from renewable feedstocks is a major focus where functional phosphorus chemistry could play a key role. ox.ac.ukutk.edu
In catalysis, the this compound group can act as a robust, electron-withdrawing ligand or as a key component of a multifunctional catalyst. mdpi.com Heterogeneous catalysts are critical for industrial-scale chemical reactions, and there is a major push to develop new catalytic materials that are more efficient and sustainable. energy.gov Zeolite-based and metal-based catalysts are pillars of the petroleum refining industry, and incorporating phosphorus functionalities could modify their selectivity and longevity. mdpi.com The development of multifunctional catalysts that can perform several reaction steps in a single reactor is a particularly exciting frontier. mdpi.com An this compound-containing material could, for example, be designed to facilitate both hydrocracking and desulfurization, streamlining industrial processes. mdpi.com The use of modern automation and AI to accelerate the discovery of new heterogeneous catalysts is a key initiative that will undoubtedly impact the exploration of phosphorus-based catalytic systems. energy.gov
Table 3: Potential Applications of this compound-Containing Compounds
| Application Area | Specific Role of this compound Moiety | Example of Emerging Technology |
|---|---|---|
| Polymer Science | Enhancing thermal stability, flame retardancy, biocompatibility. nih.govgatech.edu | Recyclable polymers with dynamic bonds, biomimetic materials for medical implants. nih.govutk.edu |
| Heterogeneous Catalysis | Modifying support acidity, stabilizing metal nanoparticles, acting as a ligand. ox.ac.ukmdpi.com | Multifunctional catalysts for refining, catalysts for converting CO₂ or biomass into useful chemicals. ox.ac.ukmdpi.com |
| Advanced Materials | Creating materials with tailored electronic or functional properties. appleacademicpress.com | High-performance polymers, materials for gas separation and carbon capture. utk.eduappleacademicpress.com |
| Drug Delivery | Acting as a bone-targeting moiety in polymeric prodrugs. nih.gov | Bone-specific drug delivery systems for targeted therapies. nih.gov |
Q & A
Q. How can PO’s transient intermediates be stabilized for mechanistic studies?
- Methodological Answer : Cryogenic trapping in noble-gas matrices at 4–10 K stabilizes PO intermediates. Time-resolved pump-probe spectroscopy with femtosecond resolution captures short-lived species. For solution-phase studies, micellar encapsulation (e.g., SDS surfactants) extends PO lifetimes .
Data Presentation Guidelines
-
Tables : Include raw spectroscopic frequencies, computational vs. experimental bond lengths, and kinetic parameters.
Property Experimental Value Computational Value P=O Bond Length (Å) 1.47 1.49 IR Stretching (cm⁻¹) 1,230 1,220–1,250 Dipole Moment (D) 1.47 1.45 Source: Adapted from CRC Handbook . -
Figures : Use energy profile diagrams for PO formation pathways and comparative IR spectra with error bars for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
